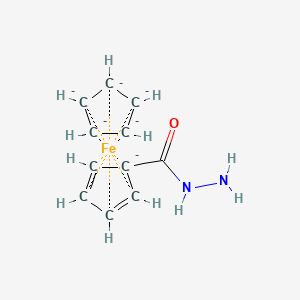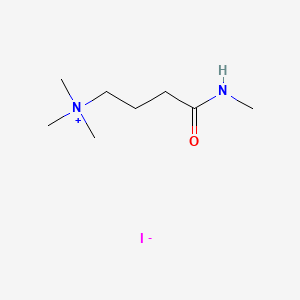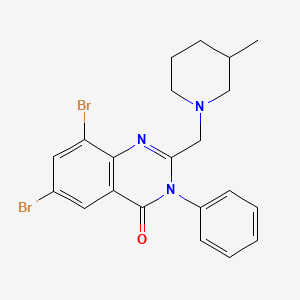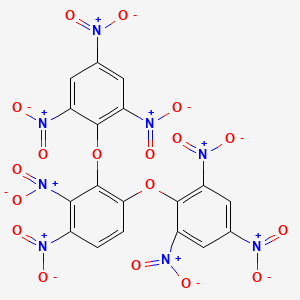
Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene is a heterocyclic organic compound with the molecular formula C18H6N8O18 and a molecular weight of 622.283 g/mol . This compound is known for its high density and stability, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene typically involves the nitration of 1,2-bis(2,4,6-trinitrophenoxy)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced for research purposes. The production process involves similar nitration reactions but on a larger scale, with stringent safety measures due to the compound’s explosive nature .
Chemical Reactions Analysis
Types of Reactions: Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can lead to the formation of amines, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, although specific applications are limited.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved. The pathways typically involve electron transfer processes, which are facilitated by the compound’s nitro groups .
Comparison with Similar Compounds
- 2,4-Dinitro-1-(trifluoromethoxy)benzene
- 5,5’-Dinitro-2,2’-bis(polynitromethyl)-bi(1,2,3(4)-triazoles)
- 2,9-Dinitro-bis[1,2,4]triazolo[1,5-d:5′,1′-f][1,2,3,4]tetrazine
Comparison: Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene is unique due to its high density and stability, which are attributed to its multiple nitro groups. Compared to similar compounds, it offers enhanced thermal stability and lower sensitivity to mechanical stimuli, making it a safer option for high-energy applications .
Properties
CAS No. |
94248-50-7 |
|---|---|
Molecular Formula |
C18H6N8O18 |
Molecular Weight |
622.3 g/mol |
IUPAC Name |
1,2-dinitro-3,4-bis(2,4,6-trinitrophenoxy)benzene |
InChI |
InChI=1S/C18H6N8O18/c27-19(28)7-3-10(22(33)34)16(11(4-7)23(35)36)43-14-2-1-9(21(31)32)15(26(41)42)18(14)44-17-12(24(37)38)5-8(20(29)30)6-13(17)25(39)40/h1-6H |
InChI Key |
FAKFPWLRJYDADO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)
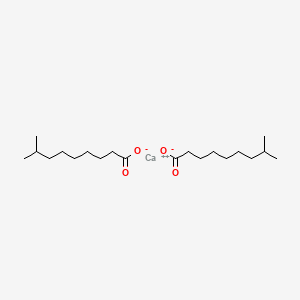
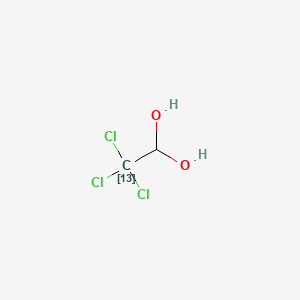
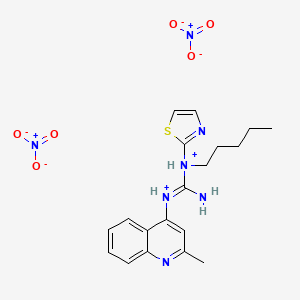
![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
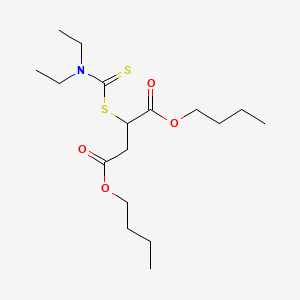
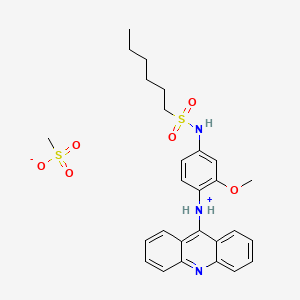
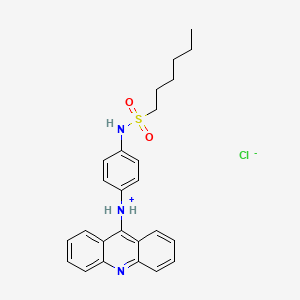
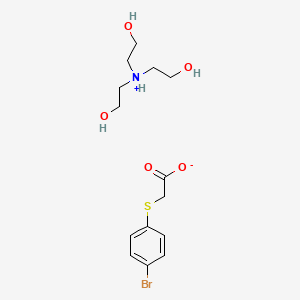
![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
